molecular formula C14H14O3S B13820429 Sulfurous acid, dibenzyl ester CAS No. 35506-85-5

Sulfurous acid, dibenzyl ester

Cat. No.: B13820429
CAS No.: 35506-85-5
M. Wt: 262.33 g/mol
InChI Key: LLVIFIUGSRBJJD-UHFFFAOYSA-N
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Description

Sulfurous acid, dibenzyl ester (C₁₄H₁₄O₃S) is an organosulfur compound characterized by two benzyl groups attached to a sulfurous acid core. Its structure imparts unique physicochemical properties, such as aromatic stability and moderate polarity, distinguishing it from aliphatic sulfurous acid esters.

Properties

IUPAC Name

dibenzyl sulfite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVIFIUGSRBJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COS(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189011
Record name Sulfurous acid, dibenzyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35506-85-5
Record name Bis(phenylmethyl) sulfite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35506-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfurous acid, dibenzyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035506855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl sulfite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221173
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Record name Sulfurous acid, dibenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFUROUS ACID, DIBENZYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6QE935XNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfurous acid, dibenzyl ester can be synthesized through the esterification of sulfurous acid with benzyl alcohol. One common method involves the reaction of sulfur dioxide with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process. This method ensures a consistent and high yield of the ester. The process involves the controlled addition of sulfur dioxide to benzyl alcohol in a reactor, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Sulfurous acid, dibenzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Sulfurous acid and benzyl alcohol.

    Oxidation: Sulfonic acid derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of sulfurous acid, dibenzyl ester involves its ability to undergo nucleophilic acyl substitution reactions. The ester group is susceptible to attack by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Structural and Molecular Differences

Sulfurous acid esters vary in alkyl/aryl substituents, influencing their molecular weight, solubility, and reactivity. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Sulfurous acid, dibenzyl ester C₁₄H₁₄O₃S 278.33 Aromatic benzyl groups
Sulfurous acid, dipentyl ester C₁₀H₂₂O₃S 222.34 Linear pentyl chains
Sulfurous acid, hexyl octyl ester C₁₄H₃₀O₃S 290.46 Branched aliphatic chains
Sulfurous acid, 2-propyl tetradecyl ester C₁₇H₃₆O₃S 344.55 Long-chain alkyl groups
Sulfurous acid, cyclohexylmethyl heptyl ester C₁₄H₂₈O₃S 276.44 Cycloalkyl and alkyl combination

Notes:

  • Aromatic vs. Aliphatic : The benzyl groups in the dibenzyl ester confer higher thermal stability and lower water solubility compared to aliphatic esters like dipentyl or hexyl octyl esters .
  • Molecular Weight : Longer alkyl chains (e.g., 2-propyl tetradecyl ester) increase molecular weight and hydrophobicity, affecting lipid solubility .

Key Findings :

  • Pheromonal Role : Esters with mixed alkyl/cycloalkyl groups (e.g., cyclohexylmethyl heptyl ester) act as pheromones in canids, indicating evolutionary specialization .

Industrial and Research Relevance

  • Dibenzyl Ester : High patent count (115) implies applications in catalysis, surfactants, or specialty chemicals. Its aromatic structure may enhance stability in high-temperature reactions .
  • Aliphatic Esters : Used in biodiesel additives (e.g., 2-propyl tetradecyl ester in pork fat oil conversion) and plant extract analyses, emphasizing their role in energy and natural product studies .

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